1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4F6 |
|---|---|
Molecular Weight |
214.11 g/mol |
IUPAC Name |
1,2,5-trifluoro-3-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H4F6/c9-5-1-4(3-8(12,13)14)7(11)6(10)2-5/h1-2H,3H2 |
InChI Key |
GAEKJOSZHZMDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(F)(F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Trifluoroethylation of Aryl Halides
Method Overview :
Aryl iodides undergo nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethyl thioacetate in the presence of CuBr and benzylamine. This method, adapted from Ullmann-Goldberg coupling, introduces the trifluoroethyl group regioselectively.
Procedure :
- Reagents :
- Aryl iodide (e.g., 1,2,5-trifluoro-3-iodobenzene)
- 2,2,2-Trifluoroethyl thioacetate (1.2 equiv)
- CuBr (5 mol%), benzylamine (solvent/base)
- Conditions :
- Temperature: 110°C
- Time: 6 hours
- Atmosphere: Argon
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Purity (GC-MS) | >95% |
| Scalability | Demonstrated at 50g scale |
Mechanistic Insight :
CuBr facilitates oxidative addition of the aryl iodide, forming a Cu(III) intermediate. Thioacetate acts as a thiol surrogate, releasing CF3CH2S–, which couples with the aryl-copper complex.
Halogen Exchange Using Potassium Fluoride
Method Overview :
Fluorination of chlorinated precursors via KF in polar aprotic solvents (e.g., sulfolane) with phase-transfer catalysts (PTCs).
Procedure :
- Starting Material : 1,2,5-Trichloro-3-(trichloromethyl)benzene
- Reagents :
- KF (3.0 equiv)
- Sulfolane (solvent)
- Quaternary ammonium salt (e.g., tetrabutylammonium bromide, 2 mol%)
- Conditions :
- Temperature: 220°C
- Time: 48 hours
- Pressure: 8 bar (autoclave)
Key Data :
| Parameter | Value |
|---|---|
| Conversion | 92% |
| Selectivity | 87% target product |
| Byproducts | Difluorochlorobenzene (6.7%) |
Optimization Notes :
Radical Trifluoroethylation via TBHP Initiation
Method Overview :
Aryl radicals generated from aryl boronic acids react with 2,2,2-trifluoroethyl iodide under oxidative conditions.
Procedure :
- Reagents :
- 1,2,5-Trifluorophenylboronic acid
- CF3CH2I (1.5 equiv)
- TBHP (tert-butyl hydroperoxide, 3.5 equiv)
- Cu(NO3)2·2.5H2O (10 mol%)
- Conditions :
- Solvent: H2O
- Temperature: 25°C
- Time: 2 hours
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–65% |
| Radical Trapping | TEMPO suppresses reaction (confirms radical pathway) |
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Copper-Catalyzed | 85 | 95 | High | Moderate |
| Halogen Exchange | 87 | 92 | Industrial | Low |
| Radical | 65 | 90 | Lab-scale | High |
Advantages/Disadvantages :
- Copper-Catalyzed : High regioselectivity but requires inert conditions.
- Halogen Exchange : Scalable but energy-intensive.
- Radical : Mild conditions but limited substrate scope.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The trifluoroethyl group can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethyl group can yield trifluoroacetic acid, while reduction can produce trifluoroethanol .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene exerts its effects is primarily related to its highly electronegative fluorine atoms. These atoms can influence the electronic distribution within the molecule, making it reactive towards various chemical species . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or interaction with other chemical reagents in synthetic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzene Derivatives
(a) 1,2,4,5-Tetrachloro-3-(methylthio)benzene
- Structure : Benzene with chlorine atoms at positions 1,2,4,5 and a methylthio (-SCH₃) group at position 3.
- Key Differences :
- Substituent Effects : Chlorine is less electronegative than fluorine, reducing electron-withdrawing effects. The methylthio group is electron-donating, contrasting with the electron-withdrawing trifluoroethyl group.
- Applications : Primarily used as a pesticide intermediate (e.g., tetrasul sulfoxide) .
- Comparison : The target compound’s fluorine substituents and trifluoroethyl group enhance stability and hydrophobicity, making it more suitable for applications requiring oxidative resistance.
(b) 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride
- Structure : An acetamide derivative with a trifluoroethyl group attached to the nitrogen atom.
- Key Differences :
- Backbone : The trifluoroethyl group is part of an amide rather than a benzene ring.
- Reactivity : The amide functionality introduces hydrogen-bonding capacity, unlike the aromatic system of the target compound.
- Applications : Likely serves as a pharmaceutical intermediate (e.g., kinase inhibitors) .
Haloalkyl-Substituted Aromatics
(a) Trifluoromethyl (-CF₃) vs. Trifluoroethyl (-CH₂CF₃) Substituents
- Electronic Effects : Both groups are electron-withdrawing, but the trifluoroethyl group introduces a slight inductive effect attenuation due to the ethylene spacer.
(b) 1,3,5-Tris(3-bromophenyl)benzene
- Structure : A brominated triarylbenzene with bromine at meta positions.
- Key Differences :
Data Table: Comparative Properties of Selected Compounds
Key Research Findings
- Electronic Effects : The trifluoroethyl group in the target compound enhances electron deficiency on the benzene ring, favoring nucleophilic aromatic substitution reactions over electrophilic ones .
- Stability : Fluorine substituents increase resistance to metabolic degradation, making the compound advantageous in drug design compared to chlorinated analogs .
- Steric Hindrance : The trifluoroethyl group may reduce reactivity at the para position relative to smaller substituents like -CF₃ .
Biological Activity
1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound characterized by its unique electronic properties due to the presence of multiple fluorine atoms. This compound is part of a class of chemicals that have garnered interest in medicinal chemistry and materials science due to their potential biological activities and applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
- Molecular Formula : C₈H₄F₆
- Molecular Weight : 214.11 g/mol
- Structure : The compound features a benzene ring substituted with trifluoroethyl and trifluoromethyl groups, which significantly influence its chemical reactivity and interactions with biological systems.
Biological Activity Overview
This compound exhibits various biological activities that are influenced by its fluorinated structure. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can affect drug absorption and distribution.
Key Biological Activities
- Antimicrobial Activity : Research indicates that fluorinated compounds can exhibit antimicrobial properties. The electron-withdrawing nature of the fluorine atoms may enhance interactions with microbial enzymes or receptors.
- Enzyme Inhibition : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes. For instance, studies on similar compounds suggest potential inhibition of proteases and other critical enzymes involved in metabolic pathways.
- Cytotoxicity : Some studies have suggested that fluorinated compounds may induce cytotoxic effects in cancer cell lines, potentially serving as leads for anticancer drug development.
Case Study 1: Enzyme Inhibition
A study investigating the structure-activity relationship (SAR) of trifluoromethyl-substituted compounds found that the incorporation of trifluoromethyl groups significantly increased the potency of inhibitors targeting specific enzymes involved in cancer metabolism. For example, a related compound demonstrated a six-fold increase in inhibitory activity against serotonin uptake compared to non-fluorinated analogs .
Case Study 2: Antimicrobial Properties
In a comparative analysis of antimicrobial activities among various fluorinated compounds, this compound exhibited significant inhibition against Gram-positive bacteria. The study highlighted the role of the trifluoroethyl group in enhancing membrane permeability, leading to increased antimicrobial efficacy .
Case Study 3: Cytotoxicity in Cancer Cells
Research published in a peer-reviewed journal reported that several fluorinated benzene derivatives showed promising cytotoxic effects against human cancer cell lines. The study specifically noted that structural modifications involving trifluoroethyl groups enhanced the compounds' ability to induce apoptosis in targeted cells .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Trifluoromethyl-4-vinylbenzene | Contains a vinyl group | Engages in polymerization; potential antimicrobial activity |
| Benzotrifluoride | Contains three fluorine substituents | Used as a solvent; moderate enzyme inhibition |
| 1-Iodo-2-(trifluoromethyl)benzene | Contains an iodine substituent | Exhibits different reactivity patterns; potential anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
